

Elinogrel: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinogrel (formerly PRT060128) is an experimental antiplatelet agent that acts as a direct-acting, selective, and reversible antagonist of the P2Y12 receptor.[1][2] Unlike thienopyridine antiplatelet drugs such as clopidogrel, elinogrel is not a prodrug and does not require metabolic activation, leading to a more rapid onset of action and less inter-individual variability in its effects.[2][3] It was developed for both intravenous and oral administration to treat acute coronary syndrome and prevent secondary thrombotic events.[2] Although its clinical development was terminated, the study of elinogrel provides valuable insights into the pharmacology of reversible P2Y12 inhibitors.

Chemical Structure and Properties

Elinogrel is a complex molecule with the IUPAC name N-[(5-Chlorothiophen-2-yl)sulfonyl]-N'-{4-[6-fluoro-7-(methylamino)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea. Its chemical and physical properties are summarized in the tables below.

Chemical Identification



Identifier	Value
IUPAC Name	N-[(5-Chlorothiophen-2-yl)sulfonyl]-N'-{4-[6-fluoro-7-(methylamino)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea
CAS Number	936500-94-6
Molecular Formula	C20H15ClFN5O5S2
SMILES	CNC1=C(F)C=C2C(=C1)N(C(=O)N=C2O)C3=C C=C(C=C3)NC(=O)NS(=O) (=O)C4=CC=C(S4)Cl
InChl	InChI=1S/C20H15CIFN5O5S2/c1-23-15-9-14- 12(8-13(15)22)18(28)27(20(30)25-14)11-4-2- 10(3-5-11)24-19(29)26-34(31,32)17-7-6- 16(21)33-17/h2-9,23H,1H3,(H,25,30) (H2,24,26,29)

Physicochemical Properties

Property	- Value	Source
Molecular Weight	523.9 g/mol	Cayman Chemical
Appearance	Solid	Cayman Chemical
Solubility	DMSO: 100 mM	Cayman Chemical
pKa (Strongest Acidic)	4.69 (Predicted)	DrugBank Online
pKa (Strongest Basic)	2.01 (Predicted)	DrugBank Online
logP	3.24 (Predicted)	DrugBank Online
Water Solubility	0.00327 mg/mL (Predicted)	DrugBank Online

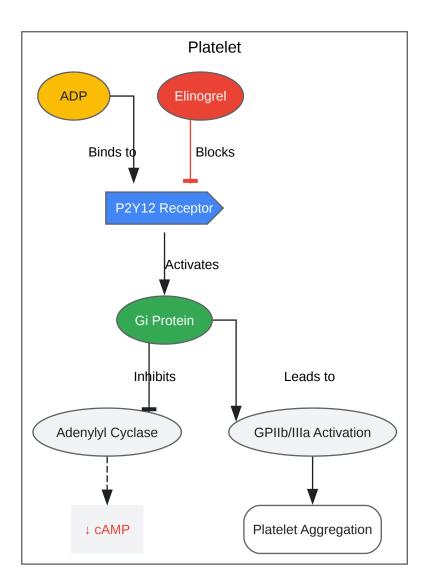
Mechanism of Action: P2Y12 Receptor Antagonism

Elinogrel exerts its antiplatelet effect by competitively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor



(GPCR) that plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.

By blocking the P2Y12 receptor, **elinogrel** prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation. This inhibition of the P2Y12 pathway ultimately reduces platelet aggregation and thrombus formation.



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P2Y12 Receptor Signaling Pathway Inhibition by **Elinogrel**.

Pharmacological Properties Pharmacodynamics

Elinogrel demonstrates a rapid and potent inhibition of ADP-induced platelet aggregation. Being a reversible inhibitor, its antiplatelet effects are transient, with platelet function returning to baseline within a shorter period compared to irreversible inhibitors.

Parameter	Value	Assay
Ki	23 nM	P2Y12 Receptor Binding Assay
IC50	2.81 nM	Human Platelet-Rich Plasma (hPRP) Aggregation Assay

Pharmacokinetics

Elinogrel can be administered both intravenously and orally. It is primarily metabolized via N-demethylation, with about 15% of the drug undergoing this transformation. The remaining drug is excreted unchanged in the urine and feces.

Parameter	Value (Dose)	Study Population
Cmax (Median)	30,600 ng/mL	120 mg IV + 100 mg oral
Cmax (Median)	20,700 ng/mL	120 mg IV + 150 mg oral
AUC ₀₋₂₄ (Mean)	153,088 ng·hr/mL	120 mg IV + 100 mg oral
AUC ₀₋₂₄ (Mean)	163,091 ng·hr/mL	120 mg IV + 150 mg oral

Experimental Protocols ADP-Induced Platelet Aggregation Assay in Human Platelet-Rich Plasma (hPRP)

Objective: To determine the in vitro potency of **elinogrel** in inhibiting platelet aggregation.



Methodology:

- Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- PRP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature. The supernatant PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
- Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
- Assay Procedure:
 - Aliquots of PRP are pre-incubated with varying concentrations of elinogrel or vehicle control in an aggregometer cuvette at 37°C with constant stirring.
 - Platelet aggregation is induced by adding a standard concentration of ADP.
 - The change in light transmittance through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
- Data Analysis: The percentage of platelet aggregation inhibition is calculated for each elinogrel concentration relative to the vehicle control. The IC₅₀ value is then determined from the concentration-response curve.





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Workflow for ADP-Induced Platelet Aggregation Assay.

Murine Ferric Chloride (FeCl₃)-Induced Thrombosis Model

Objective: To evaluate the in vivo antithrombotic efficacy of **elinogrel**.

Methodology:

- Animal Preparation: A mouse is anesthetized, and the carotid artery is surgically exposed.
- Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
 FeCl₃ induces oxidative injury to the vessel wall, initiating thrombus formation.
- Drug Administration: **Elinogrel** or a vehicle control is administered to the mice (e.g., intravenously or orally) prior to the FeCl₃ application.
- Thrombus Formation Monitoring: Blood flow in the carotid artery is monitored using a Doppler flow probe. The time to vessel occlusion is recorded as the primary endpoint.
- Data Analysis: The time to occlusion in the elinogrel-treated group is compared to the vehicle-treated group to assess the antithrombotic effect.



Clinical Trials Overview

Elinogrel was evaluated in several clinical trials to assess its safety, tolerability, and efficacy.

INNOVATE-PCI (NCT00751231)

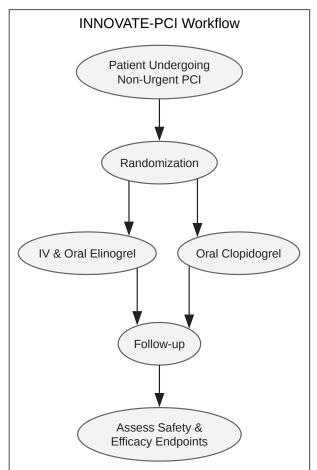
This Phase II trial evaluated the safety and efficacy of intravenous and oral **elinogrel** compared to clopidogrel in patients undergoing non-urgent percutaneous coronary intervention (PCI).

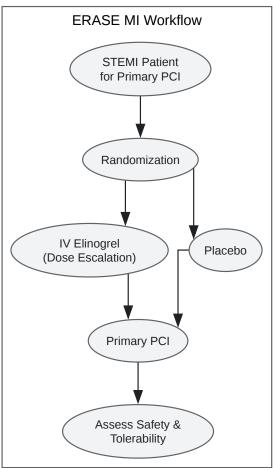
Outcome	Elinogrel Group	Clopidogrel Group
Number of Patients	434	218
TIMI Major or Minor Bleeding	2.1%	1.4%
Bleeding Requiring Medical Attention	11.5%	6.3%
Periprocedural Myocardial Infarction	14.5%	10.6%

ERASE MI (NCT00546260)

This was a Phase IIa pilot study designed to evaluate the safety and tolerability of escalating doses of intravenous **elinogrel** in patients with ST-elevation myocardial infarction (STEMI) before primary PCI. The trial was prematurely terminated for administrative reasons.







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Simplified Workflows for INNOVATE-PCI and ERASE MI Clinical Trials.

Conclusion

Elinogrel is a well-characterized reversible P2Y12 receptor antagonist with a rapid onset of action. Its development, although halted, has contributed significantly to the understanding of direct-acting antiplatelet therapies. The data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development and cardiovascular pharmacology.



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References

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- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A randomized, double-blind, active-controlled phase 2 trial to evaluate a novel selective and reversible intravenous and oral P2Y12 inhibitor elinogrel versus clopidogrel in patients undergoing nonurgent percutaneous coronary intervention: the INNOVATE-PCI trial PubMed [pubmed.ncbi.nlm.nih.gov]
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